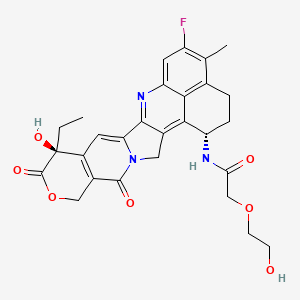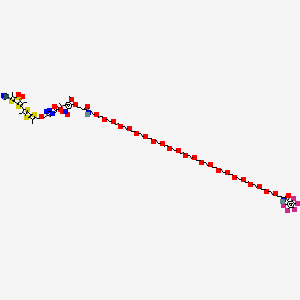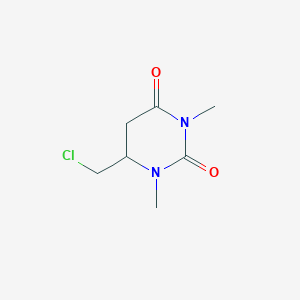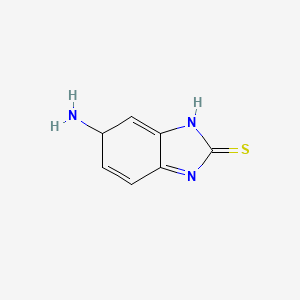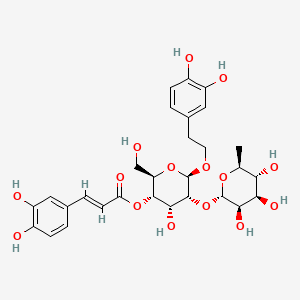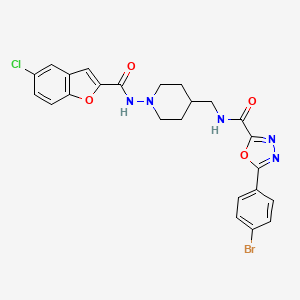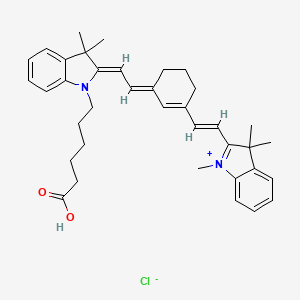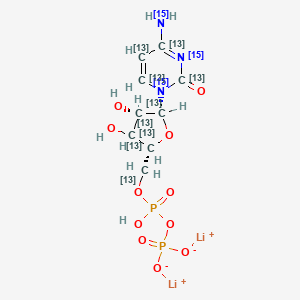
Cytidine diphosphate-13C9,15N3 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine diphosphate-13C9,15N3 (dilithium) is a stable isotope-labeled compound. It is a nucleoside diphosphate that acts as a carrier for phosphorylcholine, diacylglycerol, and other molecules during phospholipid synthesis . The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine diphosphate-13C9,15N3 (dilithium) involves the incorporation of stable heavy isotopes of carbon and nitrogen into the cytidine diphosphate molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for Cytidine diphosphate-13C9,15N3 (dilithium) typically involve large-scale synthesis using isotope-labeled precursors. The process is carried out under controlled conditions to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine diphosphate-13C9,15N3 (dilithium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: Substitution reactions can occur, particularly involving the phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cytidine derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Cytidine diphosphate-13C9,15N3 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis during drug development.
Biology: Acts as a carrier for phosphorylcholine and diacylglycerol in phospholipid synthesis.
Medicine: Utilized in the study of metabolic pathways and drug metabolism.
Industry: Employed in the production of isotope-labeled compounds for research purposes.
Wirkmechanismus
The mechanism of action of Cytidine diphosphate-13C9,15N3 (dilithium) involves its role as a carrier molecule in phospholipid synthesis. It facilitates the transfer of phosphorylcholine and diacylglycerol to form phospholipids, which are essential components of cell membranes . The molecular targets and pathways involved include enzymes and intermediates in the phospholipid synthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cytidine diphosphate-15N3 (dilithium)
- Cytidine diphosphate-13C9 (dilithium)
- Cytidine diphosphate-d13 (dilithium)
Uniqueness
Cytidine diphosphate-13C9,15N3 (dilithium) is unique due to its dual labeling with carbon-13 and nitrogen-15 isotopes. This dual labeling enhances its utility in tracing and quantifying metabolic pathways, making it more versatile compared to compounds labeled with a single isotope .
Eigenschaften
Molekularformel |
C9H13Li2N3O11P2 |
|---|---|
Molekulargewicht |
427.0 g/mol |
IUPAC-Name |
dilithium;[[(2R,4S,5R)-5-(4-(15N)azanyl-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O11P2.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;; |
InChI-Schlüssel |
KUSULDMXKWTTRE-ALYPTGKTSA-L |
Isomerische SMILES |
[Li+].[Li+].[13CH]1=[13CH][15N]([13C](=O)[15N]=[13C]1[15NH2])[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O |
Kanonische SMILES |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


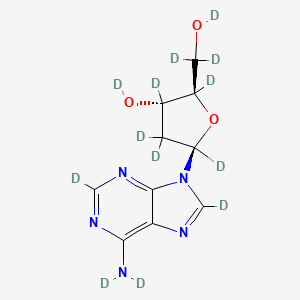
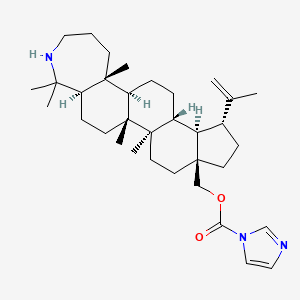
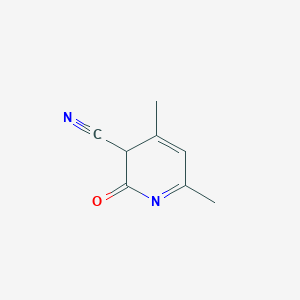
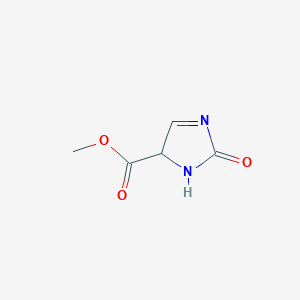
![(2S,3S,4S,5R,6S)-6-[2-[(2-aminoacetyl)amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12365413.png)
